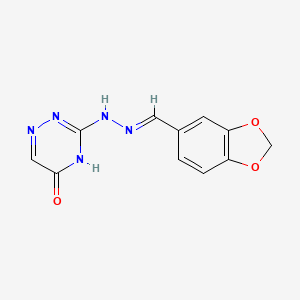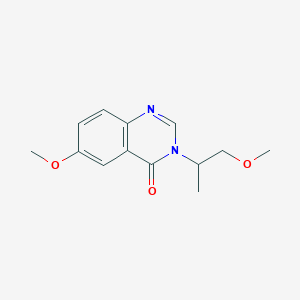
1-(4,6-diphenyl-2-pyrimidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-diphenyl-2-pyrimidinyl)ethanone, also known as DPE, is a chemical compound that belongs to the pyrimidine class of compounds. It has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development.
Biochemical and Physiological Effects
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In plants, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to inhibit stem elongation and promote the formation of lateral shoots, leading to enhanced crop yield and quality.
Advantages and Limitations for Lab Experiments
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a wide range of applications. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1-(4,6-diphenyl-2-pyrimidinyl)ethanone. One direction is to further investigate its anti-cancer properties and potential use as an anti-cancer drug. Another direction is to explore its potential as a plant growth regulator and its effects on crop yield and quality. Additionally, further research is needed to understand its mechanism of action and potential applications in material science.
Synthesis Methods
The synthesis of 1-(4,6-diphenyl-2-pyrimidinyl)ethanone involves the reaction of 4,6-diphenyl-2-pyrimidinamine with acetyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 177-179°C. The purity of the product can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Scientific Research Applications
1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been the subject of extensive research due to its potential applications in various fields. In medicine, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a plant growth regulator to enhance crop yield and quality. In material science, 1-(4,6-diphenyl-2-pyrimidinyl)ethanone has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes.
properties
IUPAC Name |
1-(4,6-diphenylpyrimidin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13(21)18-19-16(14-8-4-2-5-9-14)12-17(20-18)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENYXZUEWOLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4,6-diphenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)
